REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:18])[CH2:16][CH3:17])[C:9](O)=[O:10]>CCOCC>[CH3:7][CH:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:18])[CH2:16][CH3:17])[CH2:9][OH:10] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
2,6-dimethyl octanoic acid
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCC(CC)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
was being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
was reacted with the mixture for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CCCC(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.32 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |